Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate is a complex lipid molecule. It is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate typically involves esterification and amidation reactions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield saturated analogs of the original compound[3][3].
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential as a drug delivery vehicle.
Medicine: Investigated for its potential in delivering therapeutic agents due to its lipid nature.
Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Similar in structure but lacks the octanoyloxy group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Contains a different substituent group, leading to variations in its chemical properties and applications
Uniqueness
The presence of the octanoyloxy group in Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate imparts unique properties, such as enhanced lipid solubility and potential for specific interactions with biological membranes. This makes it particularly useful in applications requiring membrane integration and drug delivery .
Properties
Molecular Formula |
C45H89NO5 |
---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl(10-octanoyloxydecan-2-yl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-21-27-34-43(35-28-22-15-12-9-6-2)51-45(49)37-30-23-18-24-31-38-46(39-40-47)42(4)33-26-20-16-17-25-32-41-50-44(48)36-29-19-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
InChI Key |
JDRFXQRBTSGKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCO)C(C)CCCCCCCCOC(=O)CCCCCCC |
Origin of Product |
United States |
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